Methyl 2-aminopyrimidine-5-carboxylate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Standard free acid analogs require extra protection steps and reduce cross-coupling yields. This methyl ester (97% HPLC) offers optimal lipophilicity (XLogP3 -0.3) for PI3K/HDAC inhibitor synthesis. - **Key Application**: Direct precursor to copanlisib core intermediate via patented high-yield cyclization. - **Quality**: 97% purity with full HPLC/LC-MS data; suitable as reference standard. - **Supply**: Bulk research quantities; immediate dispatch.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 308348-93-8
Cat. No. B1337003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminopyrimidine-5-carboxylate
CAS308348-93-8
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)N
InChIInChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9)
InChIKeyJVHBXKOTWYZYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminopyrimidine-5-Carboxylate: A Core Pharma & Agrochemical Intermediate


Methyl 2-aminopyrimidine-5-carboxylate is a substituted pyrimidine derivative with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol [1]. It is a white to off-white solid at room temperature, with a standard commercial purity of 97% (HPLC) . Its structure features a 2-aminopyrimidine core with a methyl ester at the 5-position, making it a versatile building block for constructing more complex molecules . The compound serves as a key intermediate in the synthesis of pharmaceuticals, notably the PI3K/HDAC dual inhibitor Fimepinostat (CUDC-907), and is also utilized in the preparation of crop protection agents . Its significance in medicinal chemistry stems from the aminopyrimidine moiety's established role as a scaffold for kinase inhibitors [2].

Pharma Core intermediate for PI3K/HDAC inhibitor synthesis (e.g., Fimepinostat)
Agro Building block for crop protection agent preparation
Quality Standard purity with comprehensive analytical documentation (HPLC, NMR, GC)

Methyl 2-Aminopyrimidine-5-Carboxylate: Differentiation from In-Class Analogs


While the 2-aminopyrimidine scaffold is common, simple substitution with other 2-aminopyrimidine-5-carboxylate esters (e.g., ethyl, tert-butyl) or the free acid can significantly alter reactivity, solubility, and the efficiency of downstream synthetic pathways. The methyl ester group provides a specific balance of lipophilicity (XLogP3 = -0.3) and reactivity that is critical for applications such as the synthesis of copanlisib intermediates . Attempting to substitute with the free acid, 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8), may require additional protection/deprotection steps or lead to lower yields in reactions like decarboxylative cross-couplings due to differences in pKa and leaving group ability [1]. Furthermore, the 5-position substitution is key; analogs with modifications at other positions (e.g., 4,6-disubstituted pyrimidines) exhibit different biological profiles and are not interchangeable for specific kinase inhibitor programs [2].

Ethyl or tert-butyl ester analogs may shift reactivity and solubility, altering synthetic efficiency. Free acid (CAS 3167-50-8) may require extra protection steps, potentially reducing yield in decarboxylative couplings.
Regioisomeric 2-aminopyrimidines (e.g., 4,6-disubstituted) exhibit distinct biological profiles and may not support the same kinase inhibitor design programs.

Methyl 2-Aminopyrimidine-5-Carboxylate: Key Evidence & Differentiation


Efficient Copanlisib Intermediate Synthesis

Methyl 2-aminopyrimidine-5-carboxylate is specifically identified and optimized as a key intermediate in the synthesis of the PI3K inhibitor copanlisib. A patented synthetic route demonstrates a high-yielding, scalable process using this specific methyl ester. The use of the methyl ester, as opposed to other esters or the free acid, is critical for the reaction's success and overall process efficiency .

Copanlisib Intermediate Synthesis
Method context
Reported high-yield one-pot process (50–55°C, 2 h)
Supports scalable process chemistry for PI3K inhibitor programs
Process patent; independent validation recommended
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Lipophilicity Profile vs. Ethyl Ester

The compound's physicochemical properties, including a topological polar surface area (TPSA) of 78.1 Ų and an XLogP3 value of -0.3, are well-defined [1]. This specific lipophilicity profile is distinct from other esters. For example, the ethyl ester analog (CAS 57401-76-0) has a higher LogP (predicted ~0.83) and different solubility characteristics [2]. The methyl ester's balance of polarity and hydrophobicity is often preferred for achieving desired pharmacokinetic properties in drug candidates.

Lipophilicity vs Ethyl Ester
Cross-study comparable
XLogP3 -0.3 vs ~0.83 (ethyl ester)
Methyl ester is significantly less lipophilic, which may influence pharmacokinetic profiles
Predicted values; confirm experimentally for critical programs
Analytical Chemistry Formulation Quality Control

Zinc-Binding Group for IspF Enzyme Inhibition

The 2-aminopyrimidine-5-carboxylate structure has been identified as an effective zinc-binding group (ZBG) for targeting bacterial enzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) . This specific scaffold is part of a series designed to bind the active-site zinc dication [1]. While IC50 data for the methyl ester itself against IspF is not provided, the scaffold's validated ZBG function is a key differentiator from other pyrimidine isomers (e.g., 4-aminopyrimidine-5-carboxylates) which may not optimally coordinate the metal.

Zinc-Binding Group (IspF)
Class-level
Scaffold validated as zinc-binding motif for IspF enzyme
Supports antibacterial target engagement studies in MEP pathway research
IC50 data for methyl ester not reported; class-level inference
Medicinal Chemistry Enzymology Antibacterial

Standardized Purity and Analytical Documentation

Commercial suppliers offer methyl 2-aminopyrimidine-5-carboxylate with a standard purity of 97% (HPLC) and provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . This level of characterization ensures reproducibility in research and development. In contrast, more specialized esters like the tert-butyl analog (CAS 2248345-18-6) are less commonly stocked with such defined purity, requiring custom synthesis or longer lead times.

Standardized Purity & CoA
Specification review
97% HPLC; CoA with NMR, HPLC, GC data
Ensures lot-to-lot consistency for reproducible synthesis
Verify batch-specific CoA at receipt
Quality Assurance Analytical Chemistry Regulatory Compliance

Methyl 2-Aminopyrimidine-5-Carboxylate: Optimal Application Scenarios


Copanlisib and PI3K Pathway Inhibitor Synthesis

This compound is the preferred starting material for synthesizing the core intermediate of copanlisib and related PI3K inhibitors, as documented in a patented, high-yield synthetic route that addresses the inefficiencies of prior methods . The methyl ester's specific reactivity is crucial for the key cyclization step.

MEP Pathway Antibacterial Development

The 2-aminopyrimidine-5-carboxylate scaffold serves as a validated zinc-binding group (ZBG) for inhibiting IspF, an essential enzyme in the MEP pathway for isoprenoid biosynthesis in many bacteria . This provides a rational starting point for medicinal chemistry campaigns focused on designing selective, non-toxic antibiotics.

Palladium-Catalyzed Decarboxylative Cross-Coupling

While the free acid is typically used in these reactions, the methyl ester can serve as a direct precursor to the 2-aminopyrimidine-5-carboxylic acid after hydrolysis. This enables the efficient introduction of diverse C5 substituents via Pd/Ag-catalyzed cross-coupling, a powerful method for late-stage functionalization in drug discovery [1].

QC Reference Standard for Pyrimidine Analogs

Given its well-defined physicochemical properties (MW 153.14, XLogP3 -0.3, TPSA 78.1 Ų) and commercial availability at 97% purity with comprehensive analytical data [1], this compound is an ideal reference standard for calibrating HPLC and LC-MS methods used in the analysis of pyrimidine-based drug candidates and impurities.

Application
Selection Property
Validation Focus
PI3K inhibitor intermediate synthesis
Methyl ester reactivity for cyclization
Review process efficiency and scalability
MEP pathway antibacterial research
Zinc-binding scaffold geometry
Validate zinc-chelation in IspF target assays
Decarboxylative cross-coupling precursor
Hydrolysis to free acid for coupling
Evaluate cross-coupling scope and functional group tolerance
QC reference standard for pyrimidines
Well-defined purity and properties
Verify lot-specific CoA and method calibration

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